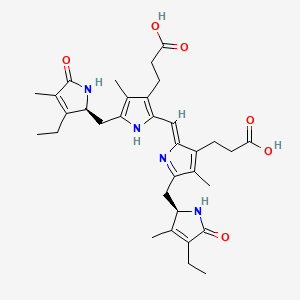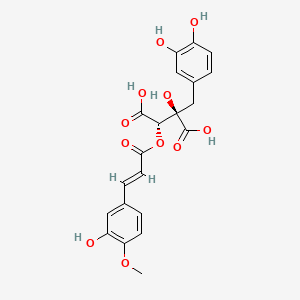
シミシフギン酸 B
概要
説明
Cimicifugic acid B is a natural product found in Actaea simplex, Actaea japonica, and other organisms with data available.
科学的研究の応用
抗炎症作用
シミシフギン酸 B: は、その潜在的な抗炎症作用について研究されています。 この化合物の構造、特にヒドロキシル基の位置と電子供与性部分の導入は、炎症反応を調節する能力に貢献する可能性があります .
抗ウイルス活性
研究によると、This compound は抗ウイルス作用を持つ可能性があります。 この用途は、化合物が特定のウイルスプロセスに対する阻害効果を示す、新しい抗ウイルス薬の開発において特に重要です .
細胞毒性効果
This compound の細胞毒性効果は、がん治療における潜在的な治療用途について調査されています。 がん細胞に細胞毒性を誘導する能力は、化学療法レジメンへの組み込みの候補となる可能性があります .
血管作用
This compound: は、血管作用を示す可能性があり、これは心血管疾患の治療に有益な可能性があります。 化合物が血管の拡張と収縮に及ぼす影響は、研究の重要な分野です .
CYP酵素の阻害
この化合物は、薬物代謝に不可欠なシトクロムP450酵素に対する阻害効果について調べられています。This compound は、7.35〜12.6 µMの範囲のIC50値を示し、薬物代謝のモジュレーターとしての可能性を示しています .
抗酸化力
DPPHアッセイで21 µMのIC50を示すThis compound は、抗酸化力を示しています。 この特性は、酸化ストレス関連疾患の予防における潜在的な使用にとって重要です .
作用機序
Target of Action
Cimicifugic Acid B is primarily known for its antioxidant properties . It has been found to interact with the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical , a common target in antioxidant studies . The compound’s antioxidant activity plays a crucial role in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Mode of Action
Cimicifugic Acid B interacts with its targets by donating electrons, which neutralizes the unpaired electrons of free radicals . This interaction results in the reduction of the DPPH free radical, thereby inhibiting its activity . Computational docking studies have also shown that Cimicifugic Acids B and G have very good docking results towards the ATP-binding site of the viral helicase, which suggests potential antiviral activity .
Biochemical Pathways
Cimicifugic Acid B is a specialized metabolite derived from the shikimate pathway, which gives rise to the aromatic amino acids L-phenylalanine and L-tyrosine . The compound’s antioxidant activity can influence various biochemical pathways by reducing oxidative stress and inflammation, although the specific pathways affected may vary depending on the biological context .
Pharmacokinetics
The compound’s antioxidant activity suggests that it may be absorbed and distributed throughout the body where it can neutralize free radicals
Result of Action
The primary result of Cimicifugic Acid B’s action is the reduction of oxidative stress in the body . By neutralizing free radicals, the compound can prevent cellular damage caused by oxidative stress . This has potential implications for the prevention and treatment of various diseases associated with oxidative stress, including cardiovascular diseases, neurodegenerative diseases, and cancer .
Action Environment
The action, efficacy, and stability of Cimicifugic Acid B can be influenced by various environmental factors. For example, the compound’s antioxidant activity may be more pronounced in environments with high levels of oxidative stress Additionally, factors such as pH, temperature, and the presence of other compounds can potentially affect the stability and activity of Cimicifugic Acid B
Safety and Hazards
将来の方向性
Research on the biological activities of Cimicifugic acid B has been intensified in recent decades . The position of the hydroxyl group at the aromatic rings and the introduction of an electron-donating moiety may be important for anti-inflammatory, antiviral, cytotoxic, and vasoactive effects of these compounds .
生化学分析
Biochemical Properties
Cimicifugic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, Cimicifugic acid B inhibits the activity of collagenase, an enzyme responsible for collagen degradation . This inhibition is significant in preventing collagen breakdown during pathological conditions, wound healing, and inflammation . Additionally, Cimicifugic acid B has been shown to inhibit hyaluronidase and cytochrome P450 enzymes, further highlighting its biochemical relevance .
Cellular Effects
Cimicifugic acid B exerts various effects on different cell types and cellular processes. It has been reported to exhibit cytotoxic activity against cancer cells, inducing apoptosis through the activation of poly ADP ribose polymerase (PARP) . Furthermore, Cimicifugic acid B influences cell signaling pathways, including the estrogen receptor pathway, contributing to its estrogenic activity . This compound also affects gene expression and cellular metabolism, modulating the expression of genes involved in inflammation and oxidative stress .
Molecular Mechanism
The molecular mechanism of Cimicifugic acid B involves several binding interactions with biomolecules. It binds to collagenase, inhibiting its collagenolytic activity and preventing collagen degradation . Additionally, Cimicifugic acid B interacts with cytochrome P450 enzymes, inhibiting their activity and affecting drug metabolism . This compound also modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cimicifugic acid B have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have shown that Cimicifugic acid B can have sustained effects on cellular function, particularly in inhibiting collagen degradation and modulating gene expression .
Dosage Effects in Animal Models
The effects of Cimicifugic acid B vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as anti-inflammatory and cytotoxic activities . At high doses, Cimicifugic acid B can induce toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Cimicifugic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Additionally, Cimicifugic acid B affects metabolic flux and metabolite levels, modulating the production of reactive oxygen species and other signaling molecules .
Transport and Distribution
Within cells and tissues, Cimicifugic acid B is transported and distributed through interactions with transporters and binding proteins. It is known to bind to serum albumin, facilitating its transport in the bloodstream . Additionally, Cimicifugic acid B can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
Cimicifugic acid B exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and signaling molecules . Additionally, Cimicifugic acid B can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for its role in modulating cellular metabolism and gene expression.
特性
IUPAC Name |
(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-31-16-6-3-11(8-15(16)24)4-7-17(25)32-18(19(26)27)21(30,20(28)29)10-12-2-5-13(22)14(23)9-12/h2-9,18,22-24,30H,10H2,1H3,(H,26,27)(H,28,29)/b7-4+/t18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHLLZXSGPDXOA-ZHBFVYIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC(=C(C=C2)O)O)(C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347722 | |
| Record name | Cimicifugic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205114-66-5 | |
| Record name | Cimicifugic acid B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205114665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cimicifugic acid B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIMICIFUGIC ACID B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMQ0SKL6CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cimicifugic acid B and where is it found?
A: Cimicifugic acid B is a caffeic acid derivative found in the rhizomes of the Actaea racemosa plant, commonly known as black cohosh. [, , ] It belongs to a class of compounds known as hydroxycinnamic acid esters. []
Q2: What is the structure of Cimicifugic acid B?
A: Cimicifugic acid B is a 2-E-isoferuloylfukiic acid. [] While the exact molecular weight is not specified in the provided abstracts, its molecular formula can be deduced as C20H18O8 based on its structure. Spectroscopic data, such as NMR shifts, are not provided in these abstracts.
Q3: Does Cimicifugic acid B have any biological activity?
A: Yes, Cimicifugic acid B has demonstrated inhibitory activity against neutrophil elastase, an enzyme implicated in inflammatory processes. [] The reported IC50 value for this inhibition is 11.4 µmol/L. []
Q4: Are there other compounds similar to Cimicifugic acid B in black cohosh?
A: Yes, several other caffeic acid derivatives, structurally similar to Cimicifugic acid B, have been identified in black cohosh. [, , ] These include cimicifugic acids A, E, and F, as well as fukinolic acid. [, , , , ] Some of these compounds, like Cimicifugic acid A, also exhibit inhibitory activity against neutrophil elastase. []
Q5: How is Cimicifugic acid B identified and quantified in plant extracts?
A: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a primary method for identifying and potentially quantifying Cimicifugic acid B in complex plant matrices. [] The technique allows for separation based on chemical properties followed by detection and structural characterization through mass fragmentation patterns.
Q6: Has the potential for Cimicifugic acid B to protect against DNA damage been investigated?
A: While Cimicifugic acid B itself was not directly tested, a study demonstrated that other caffeic acid derivatives found in black cohosh, namely caffeic acid, methyl caffeate, and ferulic acid, showed a protective effect against menadione-induced DNA damage in cultured cells. [] This suggests a possibility that Cimicifugic acid B might also possess similar protective properties due to its structural similarities. Further research is needed to confirm this hypothesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



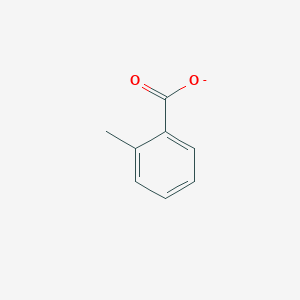


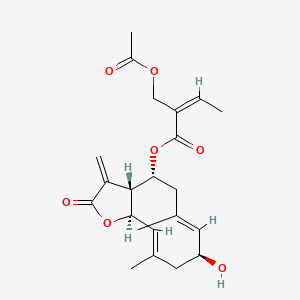
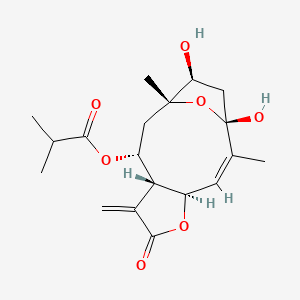
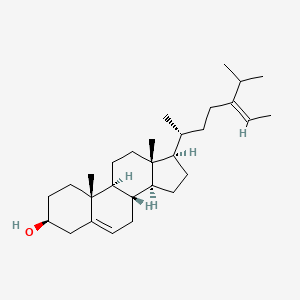
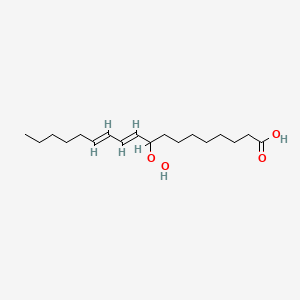
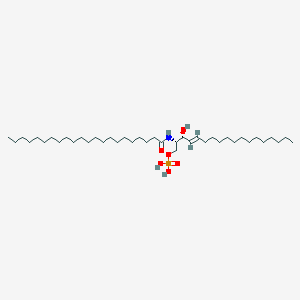



![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)
